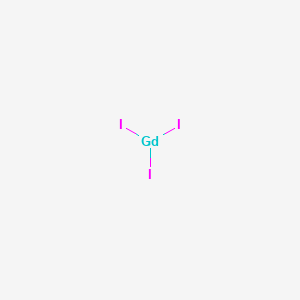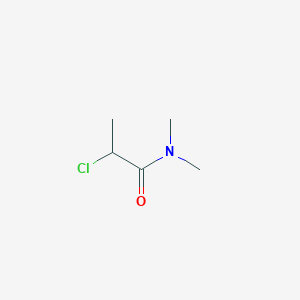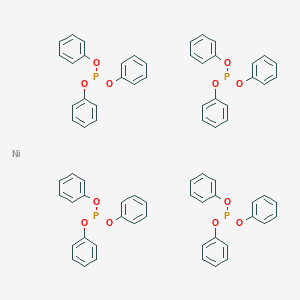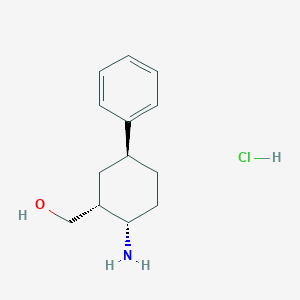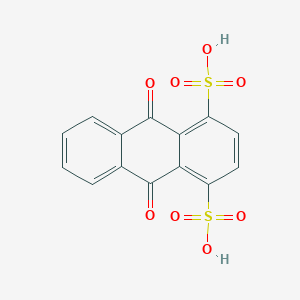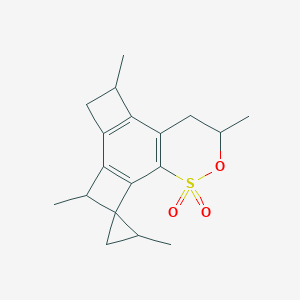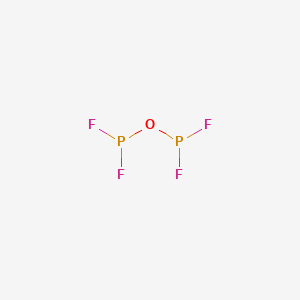
Diphosphorus tetrafluoride oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphorus tetrafluoride oxide (P2O4F4), also known as tetraphosphorus hexoxide, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly reactive and is often used as a reagent in various chemical reactions. The compound has several unique properties that make it useful in research, including its ability to act as a strong oxidizing agent.
Mécanisme D'action
Diphosphorus tetrafluoride oxide is a strong oxidizing agent that works by accepting electrons from other compounds. In the process, it is reduced to phosphorus pentoxide (P2O5). This reaction is often used in organic chemistry to convert alcohols to aldehydes or ketones.
Effets Biochimiques Et Physiologiques
Diphosphorus tetrafluoride oxide is not commonly used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. However, it has been shown to have toxic effects on living organisms, particularly on aquatic life.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using diphosphorus tetrafluoride oxide in lab experiments is its strong oxidizing power. This makes it useful in a wide range of chemical reactions. However, the compound is highly reactive and can be dangerous to handle. It must be used with caution and proper safety equipment.
List of
Orientations Futures
1. Investigating the use of diphosphorus tetrafluoride oxide as a catalyst in organic reactions.
2. Exploring the potential of diphosphorus tetrafluoride oxide in the synthesis of new inorganic compounds.
3. Investigating the use of diphosphorus tetrafluoride oxide in the treatment of wastewater.
4. Studying the toxic effects of diphosphorus tetrafluoride oxide on aquatic life.
5. Developing new methods for the synthesis and purification of diphosphorus tetrafluoride oxide.
In conclusion, diphosphorus tetrafluoride oxide is a highly reactive and useful compound in scientific research. It is primarily used as an oxidizing agent and has several unique properties that make it useful in a wide range of chemical reactions. However, it must be used with caution due to its highly reactive nature. Further research is needed to explore its potential applications and to better understand its toxic effects on living organisms.
Méthodes De Synthèse
Diphosphorus tetrafluoride oxide can be synthesized by reacting phosphorus pentoxide (P2O5) with phosphorus trifluoride (PF3) at high temperatures. The reaction produces P2O4F4 as a solid product, which can be purified by sublimation.
Applications De Recherche Scientifique
Diphosphorus tetrafluoride oxide is primarily used in scientific research as an oxidizing agent. It is commonly used in the synthesis of organic compounds, particularly in the oxidation of alcohols to aldehydes or ketones. It is also used in the synthesis of various inorganic compounds.
Propriétés
Numéro CAS |
13812-07-2 |
|---|---|
Nom du produit |
Diphosphorus tetrafluoride oxide |
Formule moléculaire |
F4OP2 |
Poids moléculaire |
153.941 g/mol |
Nom IUPAC |
difluorophosphanyloxy(difluoro)phosphane |
InChI |
InChI=1S/F4OP2/c1-6(2)5-7(3)4 |
Clé InChI |
BOCCVSWJBAYVHO-UHFFFAOYSA-N |
SMILES |
O(P(F)F)P(F)F |
SMILES canonique |
O(P(F)F)P(F)F |
Autres numéros CAS |
13812-07-2 |
Synonymes |
Bis-difluorophosphinic oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)



